molecular formula C17H17N3O2S B2387388 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 946341-64-6

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2387388
CAS No.: 946341-64-6
M. Wt: 327.4
InChI Key: RAKBMEBSNASVNB-UHFFFAOYSA-N
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Description

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of isoquinoline, thiazole, and pyrimidine, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multi-step organic reactions. One common method involves the use of palladium-catalyzed enantioselective intramolecular carbonylative Heck reactions. This method uses formate esters as the source of carbon monoxide, providing a facile and efficient route to synthesize enantiopure nitrogen-containing heterocyclic compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Heck reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction could produce reduced isoquinoline or thiazole derivatives.

Scientific Research Applications

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline and thiazole derivatives, such as:

  • 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
  • Quaternary 3,4-dihydroisoquinolinones

Uniqueness

What sets 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one apart is its unique combination of isoquinoline, thiazole, and pyrimidine rings. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-15-5-7-18-17-20(15)14(11-23-17)9-16(22)19-8-6-12-3-1-2-4-13(12)10-19/h1-5,7,14H,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKBMEBSNASVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3CSC4=NC=CC(=O)N34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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